An In-Depth Technical Guide to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Nucleoside Chemistry
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (CAS 54622-95-6) is a synthetically valuable carbohydrate derivative that serves as a crucial building block in the development of complex bioactive molecules, particularly modified nucleosides.[1] Its structure combines a D-ribose core, a furanose ring form, with key functional groups strategically masked or modified. The cis-diols at the C2 and C3 positions are protected by an isopropylidene group, a robust acetal that provides stability under various reaction conditions while leaving the C5 position available for modification.[2] The anomeric C1 position is configured as a methyl ester of the corresponding uronic acid, distinguishing it from the more common ribofuranosides. This unique arrangement of protecting groups and functionalities makes it an ideal starting material for intricate synthetic pathways aimed at producing novel therapeutic agents.
This guide provides a comprehensive overview of the core properties, a validated synthetic pathway, and the significant applications of this compound, offering field-proven insights for professionals in chemical synthesis and drug discovery.
Physicochemical and Structural Properties
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is typically supplied as a solid with a high degree of purity.[2][3] The presence of the rigid five-membered dioxolane ring (from the isopropylidene group) fused to the furanose ring imparts significant conformational constraints on the molecule, which can be leveraged to control stereochemical outcomes in subsequent reactions.
Table 1: Physicochemical Properties of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
| Property | Value | References |
| CAS Number | 54622-95-6 | [2][4][5] |
| Molecular Formula | C₉H₁₄O₆ | [2][5] |
| Molecular Weight | 218.20 g/mol | [5] |
| Appearance | Solid | [4] |
| Purity | ≥97-98% | [2][3] |
| Melting Point | 129-130 °C | [4] |
| Boiling Point | 341.6 °C at 760 mmHg | [4] |
| Density | 1.341 g/cm³ | [4] |
| Synonyms | Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid | [5] |
| Storage | Room temperature, keep dry | [2][6] |
Synthesis and Chemical Logic: A Self-Validating Protocol
The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a multi-step process that begins with the readily available D-ribose. The pathway is designed to selectively protect and then functionalize the carbohydrate scaffold. Each step is chosen for its high yield, selectivity, and compatibility with the sensitive functionalities of the sugar molecule.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl D-Ribofuranoside The initial step involves the conversion of D-ribose into its methyl furanoside. This is a classic glycosylation reaction.
-
Rationale: Using methanol under acidic conditions favors the formation of the thermodynamically more stable five-membered furanose ring and installs the methyl glycoside at the anomeric (C1) position. This protects the anomeric hydroxyl and sets the stage for subsequent protections.
-
Procedure:
-
Suspend D-ribose in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., methanolic HCl or a resin like Dowex-50 H⁺).
-
Stir the mixture at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the product.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate or Amberlite resin) and filter.
-
Remove the solvent under reduced pressure to yield crude Methyl D-Ribofuranoside, which is often a mixture of α and β anomers.
-
Step 2: Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside This step selectively protects the cis-hydroxyl groups at the C2 and C3 positions.
-
Rationale: The cis-diol configuration on the furanose ring is ideally suited for the formation of a five-membered cyclic acetal with acetone or a related reagent like 2,2-dimethoxypropane (DMP).[7] This protection is crucial as it prevents these hydroxyls from reacting in the subsequent oxidation step. An acid catalyst facilitates the reaction.[8]
-
Procedure:
-
Dissolve the crude Methyl D-Ribofuranoside in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of an acid such as p-toluenesulfonic acid (TsOH) or hydriodic acid.[2][9]
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a weak base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under vacuum. The resulting residue can be purified by column chromatography on silica gel to isolate the desired product, which serves as the precursor for oxidation.[6]
-
Step 3 & 4: Oxidation to Carboxylic Acid and Esterification The final steps involve the selective oxidation of the primary alcohol at C5 to a carboxylic acid, followed by esterification.
-
Rationale: The selective oxidation of a primary alcohol in the presence of a protected sugar is efficiently achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl).[10][11] This method is highly effective for carbohydrate substrates.[11] The resulting uronic acid is then converted to its methyl ester via Fischer esterification, which involves heating in methanol with an acid catalyst.[12][13][14]
-
Procedure:
-
(Oxidation): Dissolve Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and water).
-
Add catalytic amounts of TEMPO and sodium bromide.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (bleach), maintaining the pH between 9 and 10.
-
Stir vigorously until TLC shows complete consumption of the starting material.
-
Quench the reaction with ethanol, separate the layers, and extract the aqueous layer with dichloromethane.
-
Acidify the aqueous layer to protonate the carboxylic acid and extract the product into an organic solvent. Dry and evaporate the solvent to yield the crude uronic acid.
-
(Esterification): Dissolve the crude uronic acid in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor by TLC until ester formation is complete.
-
Cool, neutralize the reaction, and remove the solvent under reduced pressure.
-
Purify the final product, 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, by silica gel chromatography or recrystallization.
-
Applications in Drug Discovery and Development
The primary utility of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid lies in its role as a versatile intermediate for the synthesis of complex nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[15] The structure of this compound allows for the introduction of diverse functionalities, particularly through modifications originating from the C5 carboxylic acid group.
A key documented application is its use as a starting material in the synthesis of novel spirobicyclic nucleoside analogues.[1] These analogues are designed to explore new chemical space and develop therapeutics for a range of diseases, including viral infections and proliferative disorders.[1][16]
In these synthetic schemes, the methyl ester at C5 can be readily converted into amides, reduced to aldehydes for chain extension, or used in various coupling reactions. This flexibility allows chemists to build complex heterocyclic systems fused to the sugar ring, leading to conformationally constrained molecules that can exhibit enhanced binding to biological targets like protein methyltransferases (e.g., PRMT5) or viral polymerases.[1][17]
Chemical Reactivity and Stability
The stability of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is governed by its two primary functional groups: the isopropylidene acetal and the methyl ester.
-
Isopropylidene Group: This acetal is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.[7] The ease of its removal with mild acid allows for the deprotection of the C2 and C3 hydroxyls at a later stage in a synthetic sequence, a common strategy in carbohydrate chemistry.
-
Methyl Ester: The ester group is stable to mildly acidic and neutral conditions but can be hydrolyzed (saponified) to the corresponding carboxylate salt under basic conditions (e.g., using sodium hydroxide in methanol/water). It can also be converted to other functional groups such as amides via aminolysis.
This differential reactivity provides synthetic chemists with orthogonal handles to selectively manipulate different parts of the molecule, which is a cornerstone of modern synthetic strategy.
Conclusion
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is more than just a protected sugar; it is a high-value, strategically designed intermediate for advanced organic synthesis. Its defined stereochemistry, robust protection of the cis-diols, and activated C5 position make it an indispensable tool for researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of next-generation nucleoside analogues and other complex molecular architectures.
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LookChem. (n.d.). CAS No.54622-95-6, 2,3-O-ISOPROPYLIDENE-1-O-METHYL-D-RIBOSIC ACID Suppliers. Retrieved January 23, 2026, from [Link]
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ChemUniverse. (n.d.). 2,3-O-ISOPROPYLIDENE-1-O-METHYL-D-RIBOSIC ACID. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Riburonic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved January 23, 2026, from [Link]
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El-Gazzar, A. B. A., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. RSC Publishing. Retrieved January 23, 2026, from [Link]
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Zhang, J., et al. (2014). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(5), 6683–6693. [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved January 23, 2026, from [Link]
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BYJU'S. (n.d.). Esterification. Retrieved January 23, 2026, from [Link]
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Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. ResearchGate. Retrieved January 23, 2026, from [Link]
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Singh, R. P., et al. (2023). Advances in the Synthesis of Spirocyclic Nucleosides. SynOpen, 07(01), 1-20. [Link]
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Miron, S., et al. (2014). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. Retrieved January 23, 2026, from [Link]
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